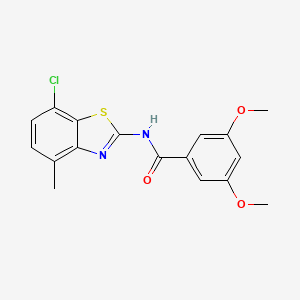
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as CMT-3, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CMT-3 belongs to the class of benzothiazole compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of CMT-3 is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the regulation of cell growth and differentiation. CMT-3 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in cancer cell invasion and metastasis, making them a potential therapeutic target for the treatment of cancer.
Biochemical and physiological effects:
CMT-3 has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-osteoclastogenic activities. In addition, CMT-3 has been shown to inhibit the activity of MMPs, which are involved in the regulation of cell growth and differentiation. CMT-3 has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMT-3 in lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, CMT-3 has been shown to exhibit anti-inflammatory and anti-osteoclastogenic activities, making it a potential therapeutic agent for the treatment of osteoporosis and inflammatory disorders. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research of CMT-3. One potential direction is the development of novel CMT-3 derivatives that exhibit improved potency and selectivity against cancer cells. Another direction is the investigation of the potential use of CMT-3 in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMT-3 and its potential toxicity in vivo.
Synthesis Methods
CMT-3 can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 4-methyl-2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate product is then reacted with 3,5-dimethoxybenzoyl chloride to yield CMT-3. Other methods of synthesis have also been reported, including the use of microwave-assisted synthesis and the use of palladium-catalyzed coupling reactions.
Scientific Research Applications
CMT-3 has been extensively studied for its potential as a therapeutic agent for a variety of diseases, including cancer, osteoporosis, and inflammatory disorders. In vitro studies have shown that CMT-3 exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. CMT-3 has also been found to inhibit the growth and differentiation of osteoclasts, making it a potential therapeutic agent for the treatment of osteoporosis. Additionally, CMT-3 has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-4-5-13(18)15-14(9)19-17(24-15)20-16(21)10-6-11(22-2)8-12(7-10)23-3/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKXHNXCDBVKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2663558.png)
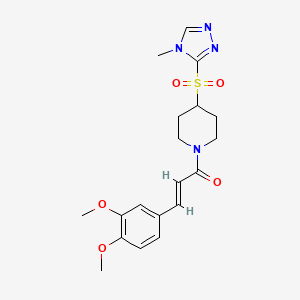
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2663562.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2663563.png)
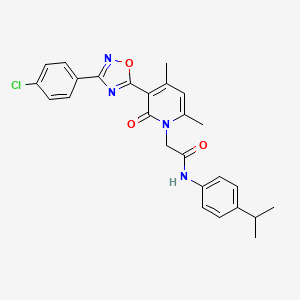
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2663567.png)
![N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2663569.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)
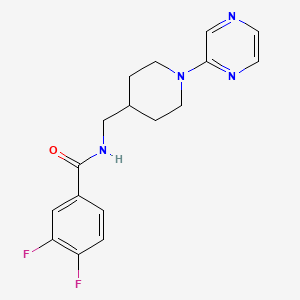
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)
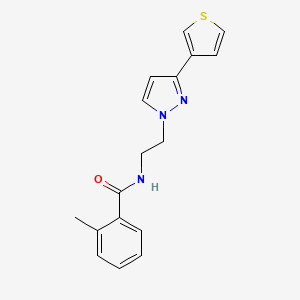
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)
